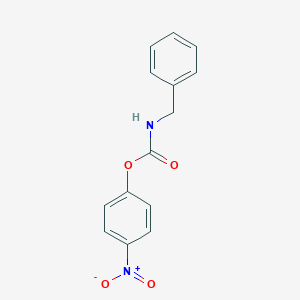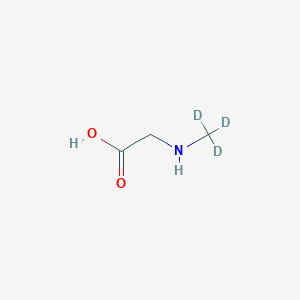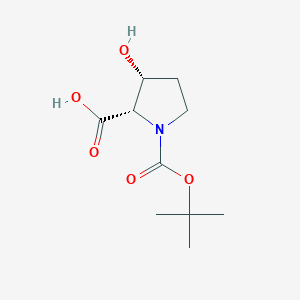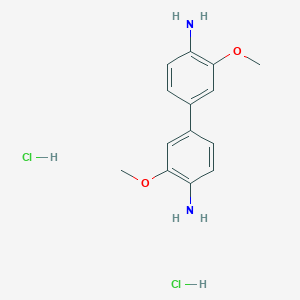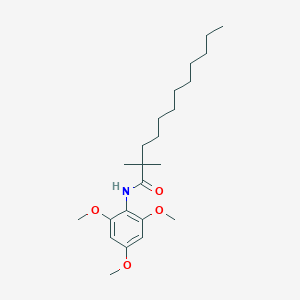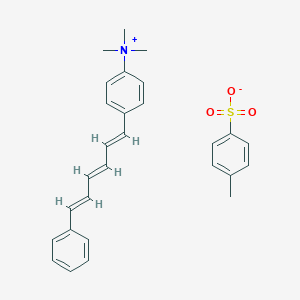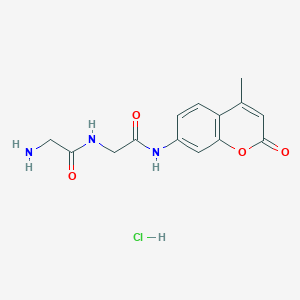
H-Gly-Gly-AMC.HCl
描述
Gly-Gly-7-amido-4-methylcoumarin, also known as Gly-Gly-7-amido-4-methylcoumarin, is a useful research compound. Its molecular formula is C14H16ClN3O4 and its molecular weight is 325.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality Gly-Gly-7-amido-4-methylcoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gly-Gly-7-amido-4-methylcoumarin including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
凝血酶生成测定
“H-Gly-Gly-AMC.HCl” 用于凝血酶生成测定 . 这些测定通过在血浆或全血中使用显色或荧光底物来帮助检测患者样本中生成的凝血酶的水平 . 确定凝血酶生成速率可以帮助判断患者是否患有凝血或出血风险 .
组织蛋白酶 C 活性测量
“this compound” 是组织蛋白酶 C 的荧光底物 . 在组织蛋白酶 C 的酶解切割后,释放 7-氨基-4-甲基香豆素 (AMC),其荧光可用于量化组织蛋白酶 C 的活性 . AMC 的激发/发射最大值分别为 340-360/440-460 纳米 .
止血评估
新型凝血酶生成测定 (TGA) 提供了止血的全面评估 . 它们是用于研究出血性凝血病的有希望的实验室工具 .
凝血异常指示
商业显色测定和两种荧光测定都能够监测凝血酶生成的速率,并可以指示潜在的凝血异常 .
研究工具
作用机制
Target of Action
H-Gly-Gly-AMC.HCl, also known as Gly-Gly-7-amido-4-methylcoumarin, primarily targets the enzyme thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
The compound acts as a fluorogenic substrate for thrombin . When cleaved by thrombin, it releases a fluorophore, 7-Amino-4-methylcoumarin (AMC), which can be excited by light at 390 nm to produce fluorescence at approximately 460 nm . This fluorescence can be measured to monitor the rate of thrombin generation .
Biochemical Pathways
The compound is involved in the thrombin generation pathway . Thrombin generation is a key process in coagulation that determines the extent of a hemostatic plug or a thrombotic process . The use of this compound allows for the continuous registration of thrombin generation under in vitro conditions .
Result of Action
The cleavage of this compound by thrombin and the subsequent release of AMC allows for the real-time monitoring of thrombin generation . This can provide valuable information about a patient’s coagulation status, helping to identify if they are at risk of clotting or bleeding .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the enzymatic cleavage of the compound by thrombin. Furthermore, the presence of other plasma proteins can interfere with the assay, potentially affecting the accuracy of the thrombin generation measurement .
生化分析
Biochemical Properties
H-Gly-Gly-AMC.HCl is used to characterize a range of bacterial proteolytic enzymes . The compound interacts with these enzymes, which cleave the peptide bond to release the fluorophore 7-amino-4-methylcoumarin (AMC). The released AMC can then be excited by light at 390 nm to produce fluorescence at approximately 460 nm , providing a quantifiable signal that indicates the activity of the enzyme .
Cellular Effects
In cellular processes, this compound serves as a substrate for thrombin generation assays, which are widely used methods for analyzing the status of the blood coagulation system . The rate of thrombin generation, indicated by the rate of AMC release, can help determine if patients are at risk of clotting or bleeding .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes. When used in thrombin generation assays, the compound is cleaved by thrombin to release the AMC fluorophore . This cleavage event is a key part of the assay’s mechanism, allowing the continuous monitoring of thrombin generation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in thrombin generation assays, the thrombin generation curve (TGC) is usually bell-shaped with a single peak, but there can be exceptions . The rate of AMC release, and thus the shape of the TGC, can vary depending on factors such as the concentration of thrombin and the specific conditions of the assay .
Metabolic Pathways
This compound is involved in the metabolic pathway of thrombin generation . Thrombin, an enzyme in the blood coagulation pathway, cleaves the compound to release the AMC fluorophore .
Subcellular Localization
The subcellular localization of this compound is likely to depend on the localization of the enzymes it interacts with. For instance, in the case of thrombin, this would be in areas of the cell involved in coagulation processes .
属性
IUPAC Name |
2-amino-N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4.ClH/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)17-13(19)7-16-12(18)6-15;/h2-5H,6-7,15H2,1H3,(H,16,18)(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGZRZYKKHAMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647378 | |
| Record name | Glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)glycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191723-65-6 | |
| Record name | Glycinamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191723-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)glycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)

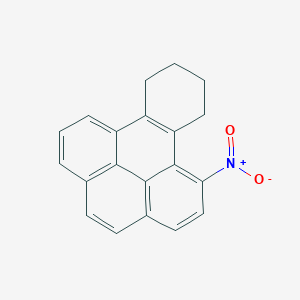
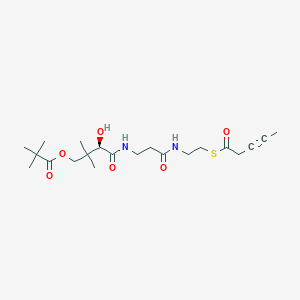
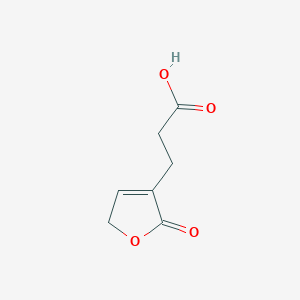
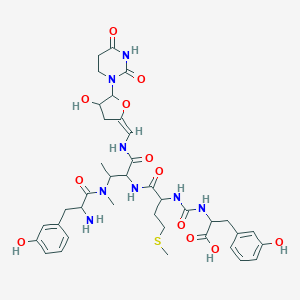
![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)
